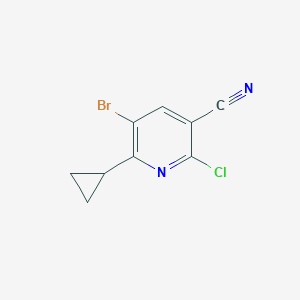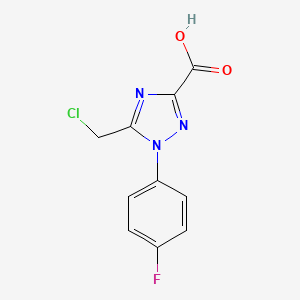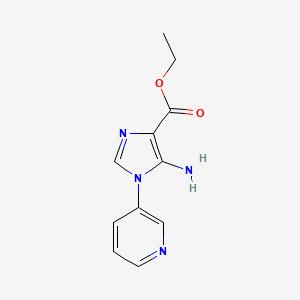
ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Descripción general
Descripción
“Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” is a complex organic compound. It belongs to the class of compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . This compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of both imidazole and pyridine rings makes this compound a potential candidate for various chemical reactions and transformations .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . One common method for the synthesis of amino-functionalized pyrazolo-pyridines, which are structurally similar to the compound , involves the annulation of the pyrazole fragment to the amino-substituted pyridine ring or the introduction of an amino group into pyrazolo-pyridine with a halogen-substituted pyridine fragment .Molecular Structure Analysis
The molecular structure of “ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” is characterized by the presence of an imidazole ring and a pyridine ring. The imidazole ring is a five-membered ring composed of three carbon atoms and two nitrogen atoms, while the pyridine ring is a six-membered ring composed of five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive sites on both the imidazole and pyridine rings . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo-pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate can lead to the formation of imidazo-pyrazolo-pyridines or pyrazolo-pyrido-pyrimidine derivatives .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The presence of both imidazole and pyridine rings makes it a versatile intermediate for constructing pharmacologically active molecules. For instance, it can undergo cyclocondensation reactions to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines , which are important for developing drugs targeting the central nervous system, viral infections, and cardiovascular diseases .
Development of Antiviral Agents
The structural framework of ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is significant for the development of antiviral agents. Its derivatives have been found to possess potent antiviral properties, making them promising candidates for further research and drug development .
Antiproliferative Activity
Compounds derived from this chemical have shown antiproliferative activity, which is essential in cancer research. By inhibiting the proliferation of cancer cells, these derivatives can be explored as potential chemotherapeutic agents .
Pharmaceutical Applications
The compound’s derivatives are part of a broader class of molecules that have been incorporated into pharmaceuticals. They serve as pharmacophores, which are parts of molecules responsible for their biological action. This makes them valuable for designing new drugs with improved efficacy and reduced side effects .
Anti-Inflammatory Properties
Research has indicated that derivatives of ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate may exhibit anti-inflammatory properties. This opens up possibilities for their use in treating inflammatory diseases and conditions .
Synthesis of Amides
The compound is also used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides have varied medicinal applications, including serving as building blocks for drugs with significant therapeutic value .
Antileishmanial and Antimalarial Evaluation
Derivatives of this compound have been evaluated for their antileishmanial and antimalarial activities. This is particularly important in the search for new treatments for these parasitic diseases, which are prevalent in tropical and subtropical regions .
Molecular Docking Studies
Finally, ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate and its derivatives can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This helps in the rational design of new drugs with targeted actions .
Direcciones Futuras
The future directions for “ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” could involve further exploration of its chemical reactivity and potential applications. Given the wide range of pharmacological properties exhibited by structurally similar compounds, it may be worthwhile to investigate its potential use in the development of new drugs .
Propiedades
IUPAC Name |
ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFOAJQFLWZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)

![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
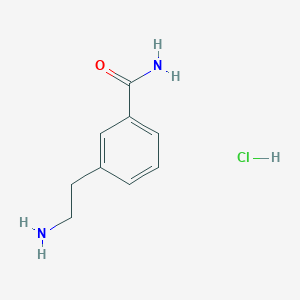
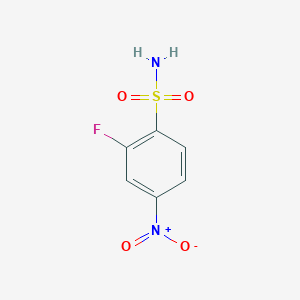

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)
